molecular formula C17H20N2O2S B299839 N-(1-adamantyl)-1,1-dioxo-1,2-benzothiazol-3-amine

N-(1-adamantyl)-1,1-dioxo-1,2-benzothiazol-3-amine

Cat. No. B299839
M. Wt: 316.4 g/mol
InChI Key: AFAYSLCYISJVIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-adamantyl)-1,1-dioxo-1,2-benzothiazol-3-amine, also known as ADTBTA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. ADTBTA is a heterocyclic compound that is derived from the condensation of 2-aminobenzenethiol and 1-adamantanone. In

Mechanism of Action

The mechanism of action of N-(1-adamantyl)-1,1-dioxo-1,2-benzothiazol-3-amine is not fully understood. However, it is believed that N-(1-adamantyl)-1,1-dioxo-1,2-benzothiazol-3-amine works by inhibiting the activity of certain enzymes in the body. This inhibition can lead to a decrease in the production of certain proteins, which can have a variety of effects on the body.
Biochemical and Physiological Effects:
N-(1-adamantyl)-1,1-dioxo-1,2-benzothiazol-3-amine has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N-(1-adamantyl)-1,1-dioxo-1,2-benzothiazol-3-amine can inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. This inhibition can lead to a decrease in the production of certain proteins, which can have a variety of effects on the body.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(1-adamantyl)-1,1-dioxo-1,2-benzothiazol-3-amine in lab experiments is its unique properties. N-(1-adamantyl)-1,1-dioxo-1,2-benzothiazol-3-amine has been shown to exhibit excellent photoelectric and charge transport properties, making it a promising candidate for use in various applications. However, one of the limitations of using N-(1-adamantyl)-1,1-dioxo-1,2-benzothiazol-3-amine in lab experiments is its high cost. N-(1-adamantyl)-1,1-dioxo-1,2-benzothiazol-3-amine is a relatively expensive compound, which can make it difficult to use in large-scale experiments.

Future Directions

For research on N-(1-adamantyl)-1,1-dioxo-1,2-benzothiazol-3-amine include the development of new materials for optoelectronics and organic electronics, as well as further research to understand its mechanism of action.

Synthesis Methods

The synthesis of N-(1-adamantyl)-1,1-dioxo-1,2-benzothiazol-3-amine involves the condensation of 2-aminobenzenethiol and 1-adamantanone in the presence of a catalyst. The reaction is carried out under reflux in dichloromethane, and the product is purified by recrystallization. This method has been reported to yield high purity N-(1-adamantyl)-1,1-dioxo-1,2-benzothiazol-3-amine with a good yield.

Scientific Research Applications

N-(1-adamantyl)-1,1-dioxo-1,2-benzothiazol-3-amine has been extensively studied for its potential applications in various fields of science. One of the major areas of research is in the development of new materials for optoelectronics and solar cells. N-(1-adamantyl)-1,1-dioxo-1,2-benzothiazol-3-amine has been found to exhibit excellent photoelectric properties, making it a promising candidate for use in solar cells.
Another area of research is in the field of organic electronics. N-(1-adamantyl)-1,1-dioxo-1,2-benzothiazol-3-amine has been shown to have excellent charge transport properties, making it a potential candidate for use in organic field-effect transistors (OFETs).

properties

Product Name

N-(1-adamantyl)-1,1-dioxo-1,2-benzothiazol-3-amine

Molecular Formula

C17H20N2O2S

Molecular Weight

316.4 g/mol

IUPAC Name

N-(1-adamantyl)-1,1-dioxo-1,2-benzothiazol-3-amine

InChI

InChI=1S/C17H20N2O2S/c20-22(21)15-4-2-1-3-14(15)16(19-22)18-17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,18,19)

InChI Key

AFAYSLCYISJVIK-UHFFFAOYSA-N

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)NC4=NS(=O)(=O)C5=CC=CC=C54

SMILES

C1C2CC3CC1CC(C2)(C3)NC4=NS(=O)(=O)C5=CC=CC=C54

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC4=NS(=O)(=O)C5=CC=CC=C54

Origin of Product

United States

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